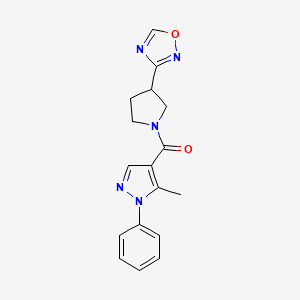

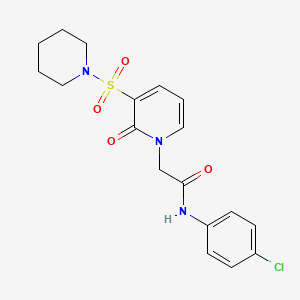

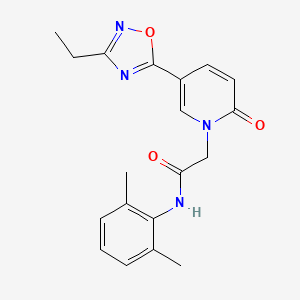

![molecular formula C10H9N5 B2494195 [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile CAS No. 221295-10-9](/img/structure/B2494195.png)

[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related malononitrile derivatives involves reactions that yield compounds with potential applications as chemosensors and in creating novel chromophores. For instance, malononitrile dimer interaction with various reagents leads to the formation of functionalized analogs, showcasing the compound's versatility in synthesis processes (Belikov et al., 2018).

Molecular Structure Analysis

The molecular structure of malononitrile derivatives, including those similar to [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile, is characterized by their ability to form donor-acceptor complexes. This is evident in compounds exhibiting solvatochromic behavior and two-photon absorption properties, indicative of strong intramolecular charge transfer (Zhao et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving malononitrile derivatives demonstrate the compound's reactivity towards various nucleophiles, leading to the formation of diverse heterocyclic systems. These reactions are crucial for synthesizing compounds with potential applications in material science and as chemosensors (Elmaati et al., 2003).

Physical Properties Analysis

The physical properties of malononitrile derivatives, such as their solvatochromic behavior and fluorescence emission, are influenced by their molecular structure. These properties are essential for their application in sensors and photophysical studies (Bogdanov et al., 2019).

Chemical Properties Analysis

Malononitrile derivatives exhibit a range of chemical properties, including the ability to undergo various nucleophilic substitutions and cyclization reactions. These properties are pivotal in creating functionalized materials and heterocyclic compounds with significant chemical interest (Hanzlowsky et al., 2003).

科学的研究の応用

Synthesis and Reactivity

- Substrate for Heterocyclic System Construction : Hydrazone reacts with DMFDMA (N,N-Dimethylformamide dimethyl acetal) to form 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one, which further reacts with various active methylene compounds, including malononitrile, to yield diverse heterocyclic systems like indenopyran, indenpyridine, and trinitrile derivatives (Elmaati et al., 2003).

Biological Activity and Cytotoxicity

- Precursor for Biological Active Compounds : Synthesis involving malononitrile leads to the formation of compounds with potential biological activities. For instance, it is used to synthesize pyrazolo[5, 1-c] [1, 2, 4] triazines, which have been studied for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Photophysical Properties

- Photophysical Characteristics : Malononitrile derivatives have been investigated for their photophysical properties. Specifically, two malononitrile derivatives were synthesized and their photophysical characteristics, including intramolecular charge transfer absorption bands and fluorescence emission, were explored using various spectroscopic methods. Their two-photon absorption cross-section values were also determined, indicating potential application in photonics and bioimaging (Zhao et al., 2007).

Chemical Reactivity

- Utility in Organic Synthesis : Malononitrile reacts with various compounds to form a wide range of products, demonstrating its versatility as a reactant in organic syntheses. For instance, it reacts with ethyl cyanoacetate to give polyfunctional substituted pyridine derivatives, which further react to yield condensed products or couple with benzenediazonium chloride to produce phenylhydrazone derivatives (Mohareb & Fahmy, 1985).

作用機序

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Mode of Action

It’s known that a zn(otf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed, providing an efficient strategy for the synthesis of substituted 1-tosyl-1h-pyrazoles .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .

特性

IUPAC Name |

2-[[5-(dimethylamino)pyrazin-2-yl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-15(2)10-7-13-9(6-14-10)3-8(4-11)5-12/h3,6-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITKZOGDTQIYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

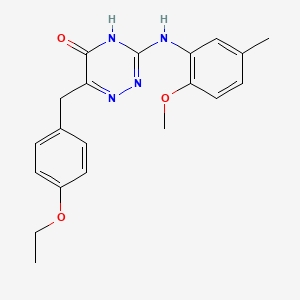

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)

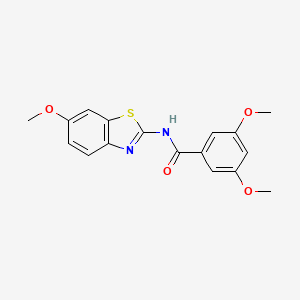

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)

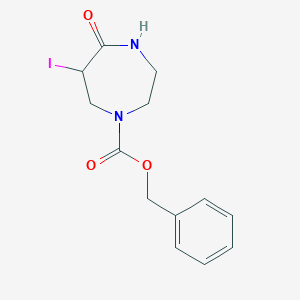

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

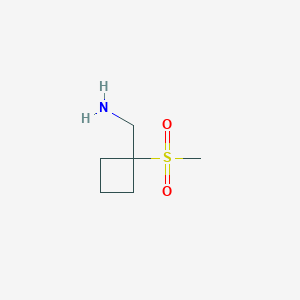

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)